molecular formula C7H9N3 B1390155 6-Cyclopropylpyrimidin-4-amine CAS No. 7043-08-5

6-Cyclopropylpyrimidin-4-amine

Cat. No.: B1390155
CAS No.: 7043-08-5
M. Wt: 135.17 g/mol
InChI Key: HYXLQVUEUHPYGV-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrimidin-4-amine (CAS 7043-08-5) is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g·mol⁻¹ . This pyrimidine derivative features an amine group and a cyclopropyl substituent, contributing to its properties as a building block in medicinal and agricultural chemical research . Its topological polar surface area is approximately 51.8 Ų . This amine is a key synthetic intermediate for developing more complex molecules. Pyrimidine cores with cyclopropyl groups are of significant interest in creating active ingredients; for example, the fungicide cyprodinil is a related phenyl-amino-pyrimidine that inhibits methionine biosynthesis . As such, this compound serves as a valuable precursor for researchers synthesizing novel compounds for biological activity studies . The compound is offered for supply, with pricing typically based on quantity, such as per 100 mg, 250 mg, or 1 gram . Handling and Safety: This compound requires careful handling. Safety information indicates that it may be harmful if swallowed (H302) . Recommended precautions include avoiding inhalation of dust/fume/gas/mist, wearing protective gloves/eye protection, and washing hands thoroughly after handling . Important Notice: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLQVUEUHPYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663996
Record name 6-Cyclopropylpyrimidin-4-amine
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7043-08-5
Record name 6-Cyclopropylpyrimidin-4-amine
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Record name 6-cyclopropylpyrimidin-4-amine
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Synthetic Methodologies for 6 Cyclopropylpyrimidin 4 Amine and Its Analogs

Established Synthetic Routes to Pyrimidine (B1678525) Amines

The synthesis of pyrimidine amines is a well-explored area of heterocyclic chemistry, with several robust methods available for the construction of this key functional group. These established routes can be broadly categorized into cyclization reactions, nucleophilic substitution on halogenated precursors, and modern coupling reactions.

Cyclization Reactions of Appropriate Precursors

The formation of the pyrimidine ring through the cyclization of acyclic precursors is a fundamental and widely employed strategy. This approach typically involves the condensation of a three-carbon component with a reagent containing the N-C-N fragment.

A classic and versatile method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine under basic or acidic conditions. mdpi.com For the synthesis of 6-cyclopropylpyrimidin-4-amine, this would conceptually involve the reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound with guanidine (B92328). A related approach involves the cyclocondensation of β-keto esters with amidines, which can be facilitated by ultrasound irradiation to produce 4-pyrimidinols that can be subsequently converted to amines. rsc.org

A more recent metal-free cascade synthesis has been developed for unsymmetrical 2-aminopyrimidines. This method utilizes the reaction of an enaminone with guanidine hydrochloride in the presence of a base like potassium carbonate in DMF. For instance, 4-cyclopropyl-6-phenylpyrimidin-2-amine has been synthesized with a 66% yield via this route, highlighting the feasibility of incorporating a cyclopropyl (B3062369) group through cyclization. smolecule.com

ReactantsProductConditionsYield (%)Reference
3-(1H-imidazol-1-yl)-1-phenyl-3-cyclopropylprop-2-en-1-one, Guanidine hydrochloride4-Cyclopropyl-6-phenylpyrimidin-2-amineK₂CO₃, DMF66 smolecule.com
β-Keto esters, Amidines4-PyrimidinolsUltrasoundExcellent rsc.org

The synthesis of the target compound and its analogs often proceeds through a key intermediate, a dihalopyrimidine. A common precursor is 2,4-dichloro-6-cyclopropylpyrimidine. This intermediate can be synthesized by reacting 2,4,6-trichloropyrimidine (B138864) with a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, in the presence of a copper catalyst like CuI.

Once the dihalopyrimidine is obtained, it can be reacted with various amine sources to introduce the desired amino groups. For example, 2,5-diamino-4,6-dihalopyrimidines can be prepared by reacting 2,5-diamino-4,6-dihydroxypyrimidine (B34952) with a phosphorus oxyhalide and an amine or a quaternary ammonium (B1175870) halide. google.com The subsequent selective displacement of the halogen atoms allows for the synthesis of various aminopyrimidine derivatives.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently used method for the functionalization of electron-deficient heterocyclic rings like pyrimidine. The presence of halogen atoms, particularly at the C4 and C6 positions, activates the ring for substitution by nucleophiles such as primary and secondary amines.

The synthesis of this compound can be achieved by the direct amination of 4-chloro-6-cyclopropylpyrimidine (B3024777). This reaction is typically carried out by heating the chloropyrimidine with ammonia (B1221849) or an ammonia equivalent in a suitable solvent. Similarly, analogs can be synthesized by reacting 4-chloro-6-cyclopropylpyrimidine with various primary or secondary amines. The reactivity of the halogen atoms generally follows the order C4(6) > C2. internationaljournalcorner.com

The reaction conditions, such as the solvent and the presence of an acid catalyst, can significantly affect the reaction rate and yield. For instance, the acid-catalyzed amination of 4-chloropyrrolopyrimidine has been studied, showing that the choice of alcohol as a solvent and the amount of acid are crucial parameters. preprints.org

SubstrateNucleophileConditionsProductReference
4-Chloro-6-cyclopropylpyrimidineAmmoniaHeat, SolventThis compound
4-Chloro-2-cyclopropylpyrimidine4-MethylpiperazineK₂CO₃, DMF, 80°C - reflux2-Cyclopropyl-4-(4-methylpiperazin-1-yl)pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 equiv.), EtOH, 60°CN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine preprints.org

Coupling Reactions of Pyrimidine Derivatives with Amines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds in modern organic synthesis. mdpi.com This methodology allows for the coupling of aryl or heteroaryl halides with a wide range of amines under relatively mild conditions.

The synthesis of this compound and its analogs can be efficiently achieved via the Buchwald-Hartwig amination of 4-chloro-6-cyclopropylpyrimidine. This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or a palladacycle, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., Cs₂CO₃, K₃PO₄). internationaljournalcorner.comrsc.org Microwave-assisted organic synthesis (MAOS) can be employed to accelerate these coupling reactions, often leading to higher yields in shorter reaction times. internationaljournalcorner.com

The direct Suzuki coupling of unprotected 6-amino-2-chloropyrimidine-4-carboxylates with boronic acids has also been reported, demonstrating the feasibility of performing coupling reactions on aminated pyrimidine cores. google.com

Aryl HalideAmineCatalyst/LigandBaseConditionsProductReference
4-Chloro-2-cyclopropylpyrimidine4-MethylpiperazinePdCl₂(dppf)K₂CO₃1,4-Dioxane, Reflux2-Cyclopropyl-4-(4-methylpiperazin-1-yl)pyrimidine
6-Chloro-2-methyl-N-(2-nitrophenyl)pyrimidine-4-amineVarious aminesPd₂(dba)₃/BINAPCs₂CO₃1,4-Dioxane, MW, 150°C4,6-Diamino pyrimidine derivatives internationaljournalcorner.com
4-Amino-6-chloropicolinateArylboronic acidPalladium catalyst--6-Aryl-4-aminopicolinates google.com

Advanced Synthetic Strategies for Cyclopropylpyrimidine Systems

Beyond the established methods, several advanced synthetic strategies have been developed to access cyclopropylpyrimidine systems, offering increased efficiency, diversity, and access to complex molecular architectures.

One innovative approach is a "deconstruction-reconstruction" strategy. This method involves the conversion of a pre-existing pyrimidine into an N-arylpyrimidinium salt, which then undergoes ring-opening to form a versatile three-carbon iminoenamine building block. This intermediate can then be recyclized with various amidines, including cyclopropylamidine, to construct a diverse range of substituted pyrimidines. vulcanchem.com This strategy allows for the late-stage diversification of complex molecules containing a pyrimidine core.

Palladium-catalyzed α-arylation of cyclopropyl nitriles represents another advanced method for preparing key precursors. This reaction allows for the direct coupling of cyclopropyl nitriles with aryl bromides, providing a straightforward route to 1-aryl-1-cyclopropanenitriles. nih.gov These intermediates can then be further elaborated to form the pyrimidine ring.

One-pot syntheses are highly desirable for their operational simplicity and improved efficiency. A one-pot, three-component reaction for the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde (B1415097) has been reported, demonstrating the potential for multicomponent strategies in the synthesis of functionalized cyclopropylpyrimidines. researchgate.net Furthermore, the coupling of acid chlorides with terminal alkynes followed by the addition of amidinium salts provides a direct, one-pot route to pyrimidines under mild conditions. rsc.org

The application of microwave irradiation has been shown to significantly accelerate pyrimidine synthesis, particularly in palladium-catalyzed coupling reactions, leading to the rapid and efficient production of novel 4,6-diamino pyrimidine derivatives. internationaljournalcorner.com

Multi-component Reactions for Pyrimidine Carbonitrile Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. scholarsresearchlibrary.comresearchgate.net These reactions are particularly valuable in the synthesis of highly substituted pyrimidine derivatives, including those with a carbonitrile group, which can be a precursor to the amine functionality.

One common MCR strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group like malononitrile, and a source of the amidine moiety, such as guanidine. scholarsresearchlibrary.combohrium.com This approach, often a variation of the Biginelli reaction, allows for the rapid construction of the pyrimidine ring. scholarsresearchlibrary.com For instance, the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) can yield 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives. scholarsresearchlibrary.com The reaction mechanism typically proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. bohrium.com The use of various catalysts, including piperidine (B6355638) and ceric ammonium nitrate, can enhance reaction rates and yields. scholarsresearchlibrary.combohrium.com

Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved efficiency. bohrium.com Furthermore, solvent-free conditions and the use of organocatalysts like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been explored to develop more environmentally friendly protocols. tandfonline.com

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, Malononitrile, GuanidinePiperidine, Reflux2-Amino-4-oxo-tetrahydropyrimidine-5-carbonitrile scholarsresearchlibrary.com
Indole-3-carboxaldehyde, Malononitrile, AminesCeric Ammonium Nitrate, MicrowaveIndole-substituted Fused Pyrimidine Carbonitriles bohrium.com
1H‐pyrazolo[3,4‐b]pyridin‐3‐amine, Aldehyde, 3-(1H-indol-3-yl)-3-oxopropanenitrileTMG, Solvent-freePyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile tandfonline.com

Williamson Ether Condensation in Pyrimidine Conjugation

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com In the context of pyrimidine chemistry, this reaction can be employed to introduce alkoxy side chains, which may be present in more complex analogs of this compound. The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

For this reaction to be effective, the alkyl halide should ideally be primary to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The alkoxide can be generated by treating an alcohol with a strong base like sodium hydride. The Williamson ether synthesis is a versatile tool for modifying the periphery of the pyrimidine ring system. beilstein-journals.org

Alkyl Halide/SulfonateAlcoholBase/SolventProductReference
Primary Alkyl HalideAlcoholNaH, DMFAsymmetrical Ether masterorganicchemistry.comchem-station.com
MesylatePhenol-Phenyl Ether beilstein-journals.org

Aminolysis Reactions of Substituted Pyrimidinones

Aminolysis, the reaction of a compound with an amine that results in the cleavage of a chemical bond, is a crucial method for introducing amino groups into the pyrimidine ring. Substituted pyrimidinones, particularly those with a good leaving group at the position to be aminated, are common substrates for this transformation.

For example, the conversion of a 2-thioxo- or 2-(methylthio)pyrimidin-4-one to the corresponding 2-aminopyrimidin-4-one can be achieved through aminolysis. researchgate.net In some cases, direct substitution of a leaving group like a methylthio group with ammonia can be challenging. researchgate.net A successful strategy involves the fusion of the pyrimidinone with molten ammonium acetate. researchgate.net The reactivity in aminolysis can be influenced by steric factors of the amine and the dielectric permittivity of the reaction medium. researchgate.net For instance, the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one proceeds successfully with sterically unshielded amines in a polar medium. researchgate.net

Pyrimidine SubstrateAmineConditionsProductReference
2-(Methylthio)pyrimidin-4-oneAmmonium AcetateFusion2-Aminopyrimidin-4-one researchgate.net
6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-oneSterically Unshielded AminesButan-1-olAminated Pyrimidine researchgate.net

Kabachnik–Fields Reaction for Alpha-Aminophosphonate Synthesis

The Kabachnik–Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite) to form α-aminophosphonates. rgmcet.edu.inorganic-chemistry.orgcore.ac.uk While not directly leading to this compound, this reaction is highly relevant for the synthesis of pyrimidine analogs containing α-aminophosphonate moieties, which are important as peptide mimics and enzyme inhibitors. rgmcet.edu.in

The reaction mechanism can proceed through two main pathways: either the formation of an imine followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate followed by substitution with the amine. core.ac.uk The specific pathway often depends on the nature of the reactants. organic-chemistry.org Various catalysts, including Lewis acids and organocatalysts, have been developed to improve the efficiency and selectivity of the Kabachnik–Fields reaction. rgmcet.edu.inorganic-chemistry.orgnih.gov

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. rasayanjournal.co.inbenthamdirect.com Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.govresearchgate.net

Key green approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions, often at room temperature. rasayanjournal.co.inresearchgate.net

Solvent-free reactions: Conducting reactions without a solvent, for example by mechanical grinding (mechanochemistry), reduces waste and can simplify product isolation. rasayanjournal.co.innih.govmdpi.com

Use of green catalysts: This includes the use of reusable solid catalysts and biodegradable catalysts. researchgate.net

Multi-component reactions in aqueous media: Using water as a solvent is a key aspect of green chemistry. scholarsresearchlibrary.com

These methods have been successfully applied to various pyrimidine syntheses, demonstrating their potential to make the production of these important compounds more sustainable. rasayanjournal.co.inbenthamdirect.comresearchgate.net

Stereoselective Synthesis of Cyclopropyl-Containing Pyrimidines

The introduction of a cyclopropyl group can significantly impact the biological activity of a molecule, and its stereochemistry is often crucial. Therefore, the development of stereoselective methods for the synthesis of cyclopropyl-containing pyrimidines is of great importance.

Asymmetric cyclopropanation reactions are a key strategy for establishing the desired stereochemistry of the cyclopropyl ring. researchgate.net For example, chiral ruthenium(II)-phenyloxazoline complexes have been used as catalysts for the highly enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters, affording cyclopropyl pyrimidine nucleoside analogues in high yields and excellent diastereo- and enantioselectivities. researchgate.net

Another approach involves the use of chiral starting materials. For instance, versatile and stereocontrolled synthetic routes to novel types of cyclopropyl carbocyclic nucleosides have been developed from olefinic compounds derived from D-glyceraldehyde. acs.org Furthermore, an expedient synthesis of optically active cyclopropane (B1198618) β-amino acid derivatives has been reported via the olefination of cyclopropanone (B1606653) surrogates with stabilized Wittig reagents, followed by a diastereoselective aza-Michael reaction. nih.gov

Reaction TypeChiral SourceProductKey FeaturesReference
Intermolecular CyclopropanationChiral Ru(II) CatalystChiral Cyclopropyl Pyrimidine Nucleoside AnaloguesHigh diastereo- and enantioselectivity researchgate.net
Multi-step SynthesisD-GlyceraldehydeEnantiopure Cyclopropyl Carbocyclic NucleosidesUtilizes chiral pool starting material acs.org
Aza-Michael AdditionChiral Auxiliary on NucleophileOptically Active Cyclopropane β-Amino Acid DerivativesComplete diastereocontrol nih.gov

Derivatization and Functionalization of 6 Cyclopropylpyrimidin 4 Amine

Chemical Transformations of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 6-cyclopropylpyrimidin-4-amine is a π-deficient heteroaromatic system, which influences its reactivity towards various chemical transformations.

Oxidation Reactions

The oxidation of the pyrimidine ring in this compound is a challenging transformation. Generally, the π-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic attack, including oxidation. N-oxidation of the pyrimidine nitrogen atoms is more difficult compared to more electron-rich heterocyclic systems like pyridine. uni-regensburg.de Strong oxidizing agents would likely lead to the degradation of the molecule, potentially targeting the more susceptible cyclopropyl (B3062369) group. dergipark.org.tr However, specific reagents and conditions can be employed for the controlled oxidation of related pyrimidine systems, often leading to the formation of N-oxides or hydroxylated products, though such specific reactions on this compound are not widely reported.

Reduction Reactions

The pyrimidine ring of this compound can undergo reduction under specific conditions. Catalytic hydrogenation, a common method for the reduction of aromatic systems, can be employed to reduce the pyrimidine ring, potentially yielding tetrahydropyrimidine (B8763341) derivatives. uni-regensburg.de The choice of catalyst and reaction conditions is crucial to achieve selectivity and avoid undesired side reactions, such as the opening of the cyclopropyl ring. For instance, in related systems, catalytic hydrogenation using palladium on carbon has been used for the reduction of nitro groups on a pyrimidine ring to form the corresponding amine. mdpi.com This suggests that the pyrimidine ring itself can be subjected to reductive conditions, although complete saturation to a tetrahydropyrimidine may require more forcing conditions.

Nucleophilic Substitution of the Amine Group

The primary amino group at the 4-position of the pyrimidine ring is a key site for functionalization. One of the most common methods to replace an amino group on an aromatic ring is through a diazotization reaction. nih.govresearchgate.net Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt intermediate. nih.govresearchgate.net This intermediate is often unstable and can be readily displaced by a variety of nucleophiles. For example, reaction with halide ions (e.g., from CuCl or CuBr in a Sandmeyer-type reaction) could introduce a halogen at the 4-position. Similarly, displacement by water would yield the corresponding 6-cyclopropylpyrimidin-4-ol. This two-step sequence provides a versatile method for introducing a wide range of functional groups in place of the amine. It has been noted that the displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine is a feasible reaction, supporting the potential for similar reactivity in the 4-amino analogue. uni-regensburg.de

Functionalization at the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, possesses unique reactivity due to its inherent ring strain. This allows for specific functionalization reactions that are not typical for other alkyl groups.

One potential transformation is the ring-opening of the cyclopropyl group. beilstein-journals.orgnih.govresearchgate.net This can be initiated by radical or transition-metal-catalyzed processes, leading to the formation of linear alkyl chains with various functional groups. beilstein-journals.orgnih.gov For instance, oxidative radical ring-opening could introduce new functional groups at the expense of the three-membered ring. beilstein-journals.orgnih.gov

Furthermore, modern synthetic methods allow for the direct C-H functionalization of cyclopropanes. rsc.orgacs.org Using appropriate directing groups and transition-metal catalysts, it is possible to introduce new C-C or C-heteroatom bonds at the C-H positions of the cyclopropyl ring without its cleavage. acs.orgnih.gov While specific examples for this compound are not prevalent, these general methodologies offer a pathway for the selective modification of the cyclopropyl moiety.

Formation of Schiff Bases and Imines with Pyrimidine Cores

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. wikipedia.orgresearchgate.netucalgary.ca This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. ucalgary.camasterorganicchemistry.com The reaction is typically catalyzed by acid, with the pH being a critical parameter to ensure both the activation of the carbonyl group and the availability of the nucleophilic amine. pressbooks.pub

The formation of Schiff bases provides a versatile platform for further derivatization. The resulting imine can be reduced to a secondary amine, or it can participate in various cycloaddition and rearrangement reactions. The electronic properties of the aldehyde or ketone used in the condensation will influence the properties and reactivity of the resulting Schiff base. Studies on other aminopyrimidine derivatives have demonstrated the successful synthesis and characterization of a variety of Schiff bases, highlighting the general applicability of this reaction. dergipark.org.trnih.gov

Table 1: Examples of Schiff Base Formation with Aminopyrimidine Derivatives

Amine ReactantCarbonyl ReactantProduct TypeReference
2-AminopyrimidineAromatic AldehydesPyrimidine Schiff Base dergipark.org.tr
5-Aminomethyl-6-methyl-2-phenylpyrimidin-4-amine derivativesAromatic AldehydesPyrimidine Schiff Base nih.gov
This compoundGeneric Aldehyde/KetoneExpected Schiff Base wikipedia.orgpressbooks.pub

Note: This table provides examples from related compounds to illustrate the general reaction.

Catalytic Systems for Directed Functionalization

Modern catalytic methods offer powerful tools for the selective functionalization of complex molecules like this compound. Transition-metal catalysis, particularly with palladium, is widely used for C-H activation and cross-coupling reactions. nih.govsnnu.edu.cneie.gr

The nitrogen atoms within the pyrimidine ring and the exocyclic amine can act as directing groups, guiding the catalyst to specific C-H bonds for functionalization. rsc.orgnih.gov This allows for the introduction of new substituents at positions that would be difficult to access through traditional methods. For instance, palladium-catalyzed C-H arylation could potentially be directed to the C5-position of the pyrimidine ring or to the C-H bonds of the cyclopropyl group. acs.orgnih.gov

Furthermore, cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions are invaluable for forming new C-C bonds. smolecule.com If the amine group of this compound is first converted to a halide (as described in section 3.1.3), this position becomes a handle for palladium-catalyzed cross-coupling with a variety of partners, including boronic acids, alkenes, and terminal alkynes. eie.grsmolecule.com Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, often with different reactivity and selectivity profiles. nih.gov

Table 2: Potential Catalytic Functionalization Reactions

Reaction TypeCatalyst System (Example)Potential Functionalization SiteReference
C-H ArylationPd(OAc)₂ / LigandC5 of Pyrimidine or Cyclopropyl C-H acs.orgnih.gov
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseC4 (after conversion of NH₂ to halide) smolecule.com
Heck CouplingPd(OAc)₂ / LigandC4 (after conversion of NH₂ to halide) eie.gr
Nickel-Catalyzed Cross-CouplingNi-catalyst / LigandC4 (after conversion of NH₂ to halide) uni-regensburg.denih.gov

Note: This table outlines potential applications of catalytic systems based on general principles and reactions of related compounds.

Biological Activities and Pharmacological Potential

Anticancer Activity Research

Detailed investigations into the anticancer potential of 6-Cyclopropylpyrimidin-4-amine are limited. The following subsections reflect the absence of specific data in the scientific literature.

Selective Cytotoxicity against Malignant Cell Lines

There is no specific data available in peer-reviewed literature detailing the selective cytotoxic effects of this compound against various malignant cell lines.

Kinase Inhibition Profiles

Specific kinase inhibition profiles for this compound have not been published. While pyrimidine (B1678525) scaffolds are common in kinase inhibitors, the inhibitory activity and selectivity of this particular compound remain uncharacterized.

Modulation of Tumor Growth Pathways

There is no available research on the specific mechanisms by which this compound might modulate tumor growth pathways.

Antiviral Properties and Replication Inhibition

While some complex molecules containing a cyclopropylamino-pyrimidine moiety have been investigated for antiviral effects, there is no direct research available on the antiviral properties of this compound itself.

Interference with Viral Enzymatic Processes

Specific studies on the interference of this compound with viral enzymatic processes have not been identified in the current body of scientific literature.

Neuropharmacological Investigations

There is a lack of published research on the neuropharmacological effects of this compound. Its potential interactions with neurological targets or pathways have not been explored in dedicated studies.

Modulation of Neurotransmitter Systems

While direct studies on this compound's effect on neurotransmitter systems are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been shown to interact with various components of the central nervous system (CNS). Research into pyrimidine-based compounds has indicated their potential to act as potent CNS agents. These compounds have been designed to target a range of receptors, including serotonin, adenosine, cannabinoid, nicotinic, and muscarinic receptors. The structural motifs present in this compound suggest that it could potentially interact with these or other neurotransmitter systems, a hypothesis that warrants further specific investigation.

Enzyme Inhibition in Neurotransmitter Metabolism (e.g., Monoamine Oxidase)

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine. nih.gov The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative conditions like Parkinson's disease. nih.gov The chemical structure of this compound, particularly the presence of the cyclopropylamine (B47189) moiety, is significant. Cyclopropylamine is a known pharmacophore in some MAO inhibitors. mdpi.com This structural feature suggests that this compound could potentially exhibit MAO inhibitory activity, although specific enzymatic assays are required to confirm this.

The two primary isoforms of MAO, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities. The potential selectivity of this compound for either of these isoforms would be a key determinant of its pharmacological profile.

Table 1: Potential Interaction of this compound with Monoamine Oxidase

PropertyDescription
Potential Target Monoamine Oxidase (MAO-A and/or MAO-B)
Basis for Hypothesis Presence of a cyclopropylamine structural motif, a known feature of some MAO inhibitors. mdpi.com
Potential Effect Inhibition of the metabolic breakdown of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine). nih.gov
Therapeutic Relevance Potential application in neurological disorders characterized by neurotransmitter imbalances. nih.gov

Implications for Neurological Disorders

Given the potential for pyrimidine derivatives to act as CNS agents and the possibility of MAO inhibition by compounds containing a cyclopropylamine group, this compound may have implications for the treatment of certain neurological disorders. nih.gov Conditions such as Parkinson's disease, characterized by dopamine deficiency, are often treated with MAO-B inhibitors to preserve dopamine levels in the brain. nih.gov Furthermore, the broader class of pyrimidine analogues is being explored for the management of various neurodegenerative diseases, including Alzheimer's disease. nih.gov While direct evidence for this compound in treating these conditions is yet to be established, its chemical structure provides a rationale for further investigation in this area.

Agricultural and Pesticidal Applications

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to its versatile biological activity. auctoresonline.orgnih.gov Derivatives of pyrimidine have been successfully commercialized as herbicides, insecticides, and fungicides.

Development of Novel Agrochemicals

The development of novel agrochemicals is driven by the need for effective and environmentally safer alternatives to existing products. nih.gov Pyrimidine derivatives are attractive candidates due to their potent biological activities and the potential for chemical modification to optimize efficacy and selectivity. auctoresonline.orgauctoresonline.org Compounds with structures similar to this compound, such as Aminocyclopyrachlor (a herbicide), demonstrate the utility of the cyclopropylpyrimidine core in agrochemical design. nih.gov The synthesis of various pyrimidine derivatives allows for the exploration of structure-activity relationships, guiding the development of new and improved agrochemicals. auctoresonline.orgauctoresonline.org

Efficacy against Agricultural Pests

Fungicidal Activity of Pyrimidine-Amine Conjugates

Research has shown that pyrimidine-amine conjugates can exhibit significant fungicidal activity. nih.gov These compounds often act by inhibiting crucial enzymes in fungal pathogens. nih.gov For example, some pyrimidine-based fungicides are known to inhibit NADH oxidoreductase of complex I in the mitochondrial respiratory chain, thereby disrupting energy production in the fungus. nih.gov A study on novel 6-isothiazol-5-ylpyrimidin-4-amine-containing compounds, which share the pyrimidin-4-amine core, demonstrated high inhibitory activity against Rhizoctonia solani. nih.gov

Table 2: Fungicidal Potential of Pyrimidine-Amine Derivatives

Fungal PathogenEfficacy of Related Pyrimidine-Amine DerivativesReference
Rhizoctonia solaniHigh inhibitory activity observed with 6-isothiazol-5-ylpyrimidin-4-amine derivatives. nih.gov
Botrytis cinereaModerate inhibitory activity reported for certain pyrimidine amine conjugates. nih.gov
Fusarium graminearumModerate inhibitory activity reported for certain pyrimidine amine conjugates. nih.gov

The fungicidal potential of this compound itself, or conjugates derived from it, represents a promising area for future research in the development of new agricultural fungicides.

Enzyme Inhibition Mechanisms (Beyond Neuropharmacology)

The pyrimidine core is a versatile scaffold that has been incorporated into numerous molecules designed to inhibit specific enzymes involved in a range of physiological and pathological processes. The following subsections detail the inhibitory activities of pyrimidine derivatives against several key enzymes.

Derivatives of pyrimidine have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.comnih.gov The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govblogspot.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often upregulated in inflammatory conditions and cancer. mdpi.comblogspot.com

Studies on a series of pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. mdpi.comnih.gov For instance, certain synthesized pyrimidine compounds exhibited a higher affinity for the COX-2 isoform over COX-1 in in vitro assays. mdpi.com This selectivity is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. wisdomlib.org The inhibitory activity of these pyrimidine derivatives against COX-2 was found to be comparable to the established COX-2 inhibitor, meloxicam. mdpi.com

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives
CompoundCOX-2 IC50 (µM)Reference
Pyrimidine Derivative L1Comparable to Meloxicam mdpi.com
Pyrimidine Derivative L2Comparable to Meloxicam mdpi.com
N-(2-((7-nitro-benzo[c] mdpi.comnih.govnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6)1.8 rsc.org

Further research into cyanopyrimidine hybrids has also revealed potent COX-2 inhibitory activity, with some compounds showing IC50 values in the submicromolar range, nearly equal to that of Celecoxib. nih.gov These findings underscore the potential of the pyrimidine scaffold as a basis for the development of novel and selective COX-2 inhibitors. mdpi.comnih.govwisdomlib.orgrsc.orgnih.gov

Research has demonstrated that certain synthetic pyrimidine derivatives can bind to DNA and RNA. mdpi.com This binding can occur through various mechanisms, including groove binding and partial intercalation. For example, a series of 4,6-dihydrazone pyrimidine derivatives were found to bind to DNA, an interaction that was suggested to contribute to their antitumor activity. Fluorescence spectroscopy and molecular docking studies can be employed to elucidate the nature of these interactions.

The ability of pyrimidine compounds to interact with nucleic acids suggests that their biological activities may, in some cases, be mediated by interference with DNA replication or transcription, or by modulating RNA function.

The enzyme dihydrofolate reductase (DHFR) is a crucial target for various therapeutic agents, including antibacterial and anticancer drugs. mdpi.comrjpbr.comwikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. mdpi.com

A series of (±)-6-alkyl-2,4-diaminopyrimidine-based compounds, which are structurally analogous to this compound, have been synthesized and evaluated as inhibitors of bacterial DHFR from Bacillus anthracis and Staphylococcus aureus. nih.govnih.gov These compounds demonstrated inhibitory activity, with minimum inhibitory concentration (MIC) values in the range of 0.125–8 μg/mL for both organisms. nih.govnih.gov

The mechanism of inhibition by these 6-alkyl-2,4-diaminopyrimidines involves interaction with amino acid residues within the enzyme's active site. X-ray crystallography studies have shown that hydrophobic substitutions at the C6 position of the diaminopyrimidine ring interact with protein residues such as Leu20 and Leu28. nih.gov These interactions can induce a minor conformational change in the protein, affecting a side pocket that contains water molecules critical for the catalytic reaction. nih.gov

Table 2: Biological Activity of 6-alkyl-2,4-diaminopyrimidine Inhibitors against Bacterial DHFR
OrganismParameterValue RangeReference
Bacillus anthracisKi (nM)Varies by compound nih.gov
Staphylococcus aureusKi (nM)Varies by compound nih.gov
Bacillus anthracisMIC (μg/mL)0.125–8 nih.govnih.gov
Staphylococcus aureusMIC (μg/mL)0.125–8 nih.govnih.gov

The 2,4-diaminopyrimidine (B92962) motif is a common feature in non-classical antifolates like trimethoprim (B1683648) and pyrimethamine, which are known DHFR inhibitors. rjpbr.comresearchgate.netmdpi.com This highlights the potential of 6-substituted pyrimidine derivatives, including this compound, as a scaffold for the design of novel DHFR inhibitors. rjpbr.com

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is implicated in the development of various cancers, including certain types of thyroid and lung cancer. nih.govpatsnap.com Consequently, inhibitors of RET kinase are of significant interest in oncology. wikipedia.orgyoutube.com

The 4-anilinopyrimidine scaffold has been identified as a recurring motif in kinase inhibitors. nih.gov Research has explored the synthesis and kinase profiling of novel 4-anilinopyrimidines, with some derivatives showing selectivity for members of the class III receptor tyrosine kinase family, which includes RET. nih.gov While multi-kinase inhibitors with anti-RET activity exist, there is a drive to develop more selective inhibitors to reduce off-target toxicities. nih.govwikipedia.org

Next-generation selective RET inhibitors like selpercatinib (B610774) and pralsetinib (B610190) have demonstrated high efficacy in treating RET-altered cancers. nih.govwikipedia.orgmdpi.com The development of such targeted therapies underscores the importance of identifying and optimizing chemical scaffolds that can potently and selectively inhibit RET kinase. medchemexpress.com Given the established role of the pyrimidine core in kinase inhibition, derivatives of this compound could potentially be explored for activity against RET and other tyrosine kinases.

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govnih.govmedchemexpress.com These enzymes play a critical role in detoxification and cellular homeostasis. nih.govnih.gov Inhibition of specific ALDH isozymes is being investigated for various therapeutic applications. science.govscience.gov

Research into pyrimidine derivatives has led to the discovery of potent and selective inhibitors of ALDH1A1. A series of 1,3-dimethylpyrimidine-2,4-diones were designed and synthesized, with several compounds exhibiting excellent inhibitory activity against ALDH1A1 in the low nanomolar range and high selectivity over other ALDH isozymes such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1. utmb.edu These findings suggest that the pyrimidine scaffold can be effectively utilized to develop selective inhibitors of ALDH isozymes.

Potential for Modulating Allosteric Sites (e.g., Metabotropic Glutamate (B1630785) Receptors)

Allosteric modulators offer a sophisticated mechanism for regulating receptor function by binding to a site distinct from the orthosteric (agonist-binding) site. nih.govyoutube.com This can lead to a more nuanced modulation of receptor activity and can offer advantages in terms of selectivity and safety. youtube.com The metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, are prominent targets for allosteric modulators in the central nervous system. nih.govnih.gov

The pyrimidine scaffold has been incorporated into molecules designed as allosteric modulators of mGluRs. For example, compounds based on a pyrazolo[3,4-d]pyrimidine scaffold have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4). nih.gov These PAMs enhance the receptor's response to the endogenous agonist, glutamate. nih.gov

Furthermore, novel PAMs of metabotropic glutamate receptor 5 (mGluR5) have been developed based on a trans-2-phenylcyclopropane amide scaffold, demonstrating the potential for cyclopropyl-containing compounds to interact with allosteric sites. nih.gov Given the presence of a cyclopropyl (B3062369) group in this compound, it is conceivable that this compound or its derivatives could be investigated for their potential to allosterically modulate mGluRs or other receptors with suitable allosteric binding pockets.

Structure Activity Relationship Sar Studies

Impact of Cyclopropyl (B3062369) Group Modifications on Biological Efficacy

The cyclopropyl group at the 6-position of the pyrimidine (B1678525) ring is a critical determinant of biological activity. Modifications to this moiety, including alterations to its substitution and stereochemistry, have been shown to significantly influence the efficacy of these compounds. For instance, the introduction of substituents on the cyclopropyl ring can modulate the compound's interaction with its biological target.

The stereochemistry of the cyclopropyl group has been identified as a key factor in the anti-HIV-1 activity of certain pyrimidine derivatives. In a series of S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogues, the replacement of a double bond in a C2-substituent with an enantiopure cyclopropyl moiety led to the discovery of a potent lead compound with picomolar activity against wild-type reverse transcriptase (RT) and nanomolar activity against drug-resistant mutants. nih.gov This highlights that the specific three-dimensional arrangement of the cyclopropyl group is crucial for optimal binding and inhibition. nih.gov

The combination of stereochemistry on both the cyclopropyl-containing substituent and another part of the molecule (the C6-substituent in the S-DABO scaffold) plays a pivotal role in the inhibition of both wild-type and drug-resistant enzymes, particularly the K103N mutant. nih.gov This underscores the importance of considering the entire molecular architecture when undertaking modifications of the cyclopropyl group.

Influence of Substituents on the Pyrimidine Skeleton on Potency and Selectivity

The pyrimidine core serves as a versatile scaffold that allows for substitutions at various positions, thereby influencing the potency and selectivity of the resulting compounds. nih.gov The strategic placement of different functional groups on the pyrimidine ring can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein.

A review of the SAR of pyrimidine derivatives indicates that the position of substituents on the pyrimidine nucleus has a profound impact on their biological activities, which span a wide range including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netorientjchem.org For instance, in a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives designed as selective COX-2 inhibitors, the substitution pattern on the pyrimidine ring was crucial for achieving high potency and selectivity. nih.gov

Correlation of Substituent Electronic Properties with Biological Activity

The electronic properties of substituents on the pyrimidine ring and its appended groups can be quantitatively correlated with the biological activity of 6-cyclopropylpyrimidin-4-amine derivatives. This is often explored through Quantitative Structure-Activity Relationship (QSAR) studies, which use molecular descriptors to build mathematical models that predict biological activity. nih.govscielo.brnih.gov

In a QSAR study of 1,6-dihydropyrimidine derivatives with antifungal activity, it was found that descriptors related to electronic and geometric properties, such as CHI_3_C, Molecular_SurfaceArea, and Jurs_DPSA_1, significantly contributed to the activity. nih.gov The study revealed that electron-withdrawing substitutions on an N-phenyl acetamide (B32628) ring attached to the dihydropyrimidine (B8664642) moiety resulted in good antifungal activity. nih.gov

Similarly, QSAR analyses of pyrimidine derivatives as VEGFR-2 inhibitors have demonstrated that the pharmacological activity can be predicted based on the structural properties of the compounds. nih.govnih.gov These models can help in the design of new, more potent inhibitors by identifying the optimal electronic features required for activity. The correlation of electronic properties with activity is a fundamental principle in medicinal chemistry that guides the selection of substituents to enhance the desired biological effect. mdpi.com

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov This is particularly relevant for derivatives of this compound where chirality can be introduced at the cyclopropyl group or at other substituents.

The significance of stereochemistry has been demonstrated in studies of chiral cyclopropyl dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivatives as HIV-1 reverse transcriptase inhibitors. The specific stereoisomer of the cyclopropyl-containing substituent was found to be critical for high-potency inhibition of both wild-type and mutant forms of the enzyme. nih.gov This stereospecificity arises from the precise three-dimensional fit of the inhibitor into the binding pocket of the target protein.

Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient interaction with a biological target. researchgate.net The determination of the absolute configuration of chiral centers is therefore essential for understanding the SAR and for the development of enantiomerically pure drugs with improved therapeutic indices. mdpi.commdpi.com The separation and biological evaluation of individual enantiomers are critical steps in the drug discovery process for chiral pyrimidine derivatives. nih.govmdpi.com

Strategic Modifications of the Amine Group

The 4-amino group of this compound is a key site for strategic modifications to modulate the biological activity and selectivity of these compounds. The introduction of various substituents on the amine nitrogen can lead to altered binding interactions with the target protein and can also influence the pharmacokinetic properties of the molecule.

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, substitutions on the 4-amino group were found to be critical for achieving nanomolar inhibitory potency. nih.gov This highlights the importance of exploring a diverse range of substituents at this position to optimize activity.

Furthermore, the synthesis of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, which share a similar aminopyrimidine-like core, demonstrated that modifications with various non-aromatic amines (alkylamines, cycloalkylamines, heterocyclic amines) could lead to compounds with significant antimycobacterial activity. nih.gov These findings suggest that the 4-amino group is a versatile handle for introducing a wide array of chemical functionalities to fine-tune the biological profile of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscielo.br This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for activity. nih.gov

For pyrimidine derivatives, QSAR models have been successfully developed for various biological activities, including anticancer, antifungal, and larvicidal activities. nih.govscielo.brnih.gov These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

In a study on pyrimidine derivatives as VEGFR-2 inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to build QSAR models. The ANN model showed superior predictive power, indicating a complex and nonlinear relationship between the structural features and the inhibitory activity. nih.gov The development of robust and predictive QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active. tandfonline.comresearchgate.netmdpi.com

Optimization of Pyrimidine Derivatives for Target Specificity

A key goal in drug discovery is the development of compounds that are highly selective for their intended biological target, thereby minimizing off-target effects and potential toxicity. The this compound scaffold has proven to be a valuable starting point for the design of selective inhibitors for a variety of targets. nih.gov

For example, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net By carefully selecting the substituents on the pyrimidine ring, compounds with high potency and selectivity for COX-2 over COX-1 were identified. Molecular docking studies revealed that the methylsulfonyl group played a key role in the selective binding to the COX-2 active site. researchgate.net

Similarly, the 4-aminopyrazolopyrimidine scaffold, which is structurally related to this compound, has been extensively used in the design of selective kinase inhibitors. nih.gov By modifying the substituents on the pyrimidine ring, it is possible to achieve high selectivity for specific kinases, such as Bruton's tyrosine kinase (BTK) or fibroblast growth factor receptor (FGFR). nih.gov This highlights the versatility of the pyrimidine scaffold in the development of targeted therapies. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energetic Profiles

Conformational analysis of 6-Cyclopropylpyrimidin-4-amine is essential for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. The presence of the cyclopropyl (B3062369) group introduces a degree of conformational rigidity, yet allows for different spatial orientations relative to the pyrimidine (B1678525) ring.

Computational studies on similar bioactive pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the existence of different conformational polymorphs, where distinct molecular conformations are observed in different crystal forms. mdpi.com These studies, often employing X-ray crystallography and geometry-optimization calculations, reveal that molecular packing forces can influence the preferred conformation. mdpi.com For this compound, the key dihedral angle would be between the cyclopropyl ring and the pyrimidine ring. The energetic profile of this rotation would likely reveal energy minima corresponding to specific staggered or eclipsed conformations. While detailed energetic profiles for this specific molecule are not extensively published, studies on related cyclopropyl amine derivatives indicate distinct conformational preferences that influence their chemical properties and biological activity. researchgate.net

Table 1: Key Torsional Angles for Conformational Analysis of this compound
Torsional AngleDescriptionExpected Low Energy Conformations
N1-C6-C(cyclopropyl)-C(cyclopropyl)Rotation of the cyclopropyl group relative to the pyrimidine ringStaggered conformations to minimize steric hindrance
C5-C4-N(amino)-HOrientation of the amino group protonsPlanar or near-planar with the pyrimidine ring to facilitate resonance

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations are instrumental in identifying potential biological targets, such as protein kinases, and elucidating the binding modes. The main objectives of docking are to accurately model the structure of the ligand-receptor complex and to predict its activity. nih.gov

Studies on various pyrimidine derivatives have shown their potential to bind to the active sites of numerous kinases, including cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, docking studies of aminopyrimidine derivatives with JNK3 have revealed key interactions with catalytic residues like LYS 93, GLN 75, and MET 149. semanticscholar.org The cyclopropyl group of this compound can engage in hydrophobic interactions within the binding pocket, while the aminopyrimidine core can form crucial hydrogen bonds with the protein backbone.

Binding Affinity Predictions

Binding affinity, often expressed as the binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex. For pyrimidine derivatives, docking studies have reported binding energies ranging from -7.4 to -7.9 kcal/mol with cyclin-dependent kinase 2 (CDK2). nih.gov The predicted binding affinity of this compound would depend on the specific target protein. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be employed to calculate the relative free energy of binding for a more accurate prediction. nih.gov

Interaction Mechanisms within Active Sites

The interaction mechanism of this compound within a protein's active site typically involves a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. These can form key interactions with amino acid residues in the active site, such as glutamic acid, lysine, and threonine. nih.gov The cyclopropyl moiety, being hydrophobic, is likely to interact with nonpolar residues like valine and isoleucine. nih.gov The specific interactions are critical for the ligand's affinity and selectivity towards its target.

Table 2: Predicted Interaction Profile of this compound with a Generic Kinase Active Site
Functional GroupPotential Interaction TypePotential Interacting Residues
Amino Group (-NH2)Hydrogen Bond DonorAsp, Glu, Thr
Pyrimidine NitrogensHydrogen Bond AcceptorLys, Gln, Met
Cyclopropyl GroupHydrophobic InteractionVal, Ile, Leu, Phe

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can provide insights into its optimized geometry, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Studies on aminopyridine and aminopyrimidine derivatives using DFT have shown that the distribution of electron density, as visualized by the MEP, can predict reactive sites for electrophilic and nucleophilic attack. ijret.orgacs.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. ijret.org These calculations are valuable for understanding the intrinsic properties of the molecule that govern its chemical behavior and biological activity.

Virtual Screening for Novel Scaffolds and Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For a molecule like this compound, which can be considered a molecular scaffold, virtual screening can be used to identify analogs with potentially improved binding affinity or other desirable properties. This can be achieved through either ligand-based or structure-based approaches. In structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. nih.gov Various computational models are available to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.commdpi.comnih.gov For this compound, these predictive models can estimate its drug-likeness based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. semanticscholar.org Predicting these properties helps in prioritizing compounds with favorable pharmacokinetic profiles for further development, thereby reducing the likelihood of late-stage failures. nih.gov

Table 3: Predicted ADME Properties for this compound (Illustrative)
ADME PropertyPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighGood oral bioavailability potential
Blood-Brain Barrier (BBB) PenetrationLow/MediumMay or may not cross into the central nervous system
CYP450 2D6 SubstrateLikely/UnlikelyIndicates potential for drug-drug interactions
Lipinski's Rule of FiveCompliantSuggests good oral bioavailability

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic interactions of this compound can be inferred from computational studies on structurally similar pyrimidine derivatives, particularly those investigated as kinase inhibitors. MD simulations are powerful computational tools that provide insights into the time-resolved motion of molecules, revealing the nature of interactions between a ligand and its target protein at an atomic level.

Research on various pyrimidine-based inhibitors, such as those targeting cyclin-dependent kinases (CDKs) and p21-activated kinase 4 (PAK4), has demonstrated the utility of MD simulations in understanding their binding mechanisms. These studies consistently highlight the importance of the pyrimidine core in establishing key interactions within the ATP-binding pocket of kinases. The simulations reveal that the stability of the ligand-protein complex is often governed by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For a molecule like this compound, MD simulations would likely show the pyrimidine ring's nitrogen atoms acting as hydrogen bond acceptors, forming crucial interactions with the hinge region residues of a kinase. The 4-amine group is also expected to participate in hydrogen bonding, either as a donor or an acceptor, further anchoring the molecule in the binding site.

The cyclopropyl group, a distinctive feature of this compound, is known to contribute to binding in several ways. Due to its conformational rigidity and hydrophobic nature, the cyclopropyl moiety can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the active site. Studies on other molecules containing a cyclopropyl fragment suggest it can enhance binding affinity and metabolic stability. MD simulations can precisely map these hydrophobic interactions and assess the entropic advantages of the rigid cyclopropyl group during binding.

Furthermore, these simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a detailed understanding of the conformational changes that may occur in both the ligand and the protein upon binding. The dynamic cross-talk between the ligand and the protein, captured through MD simulations, is crucial for a comprehensive understanding of the binding event and for the rational design of more potent and selective inhibitors.

Potential Dynamic Interactions of this compound in a Kinase Active Site

The following interactive data table summarizes the potential key dynamic interactions that this compound could form within a typical kinase active site, based on findings from MD simulation studies of analogous pyrimidine-based inhibitors.

Interaction Type Functional Group on this compound Potential Interacting Protein Residues (Examples) Significance in Binding
Hydrogen BondingPyrimidine Ring NitrogensHinge Region (e.g., Leucine, Alanine)Anchors the ligand in the ATP-binding site.
Hydrogen Bonding4-Amine GroupGlutamate (B1630785), Aspartate, Serine, ThreonineProvides additional stability and specificity.
Hydrophobic InteractionsCyclopropyl GroupLeucine, Valine, Isoleucine, PhenylalanineEnhances binding affinity through non-polar contacts.
van der Waals ForcesEntire MoleculeVarious residues in the binding pocketContributes to the overall stability of the complex.

Advanced Analytical Techniques in Research

Spectroscopic Characterization of 6-Cyclopropylpyrimidin-4-amine and its Derivatives

Spectroscopy is a cornerstone in the analysis of novel compounds, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the amino group, and the cyclopropyl (B3062369) substituent. The cyclopropyl protons typically appear in the upfield region of the spectrum, a characteristic resulting from the unique ring current effect of the three-membered ring. researchgate.netacs.org The protons on the pyrimidine ring will appear further downfield due to the deshielding effect of the electronegative nitrogen atoms. The amino group protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. netlify.app

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the pyrimidine ring are expected to resonate in the downfield region (typically 110-165 ppm), characteristic of aromatic and heteroaromatic systems. youtube.comcompoundchem.com The carbons of the cyclopropyl group will appear significantly upfield, often at less than 30 ppm. libretexts.orgdocbrown.info The carbon atom attached to the amino group (C4) will also have a characteristic chemical shift influenced by the nitrogen atom. libretexts.org

Predicted NMR Chemical Shifts for this compound

The following tables are based on typical chemical shift values for the constituent functional groups and structural motifs.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrimidine H-2 8.0 - 8.5 Singlet
Pyrimidine H-5 6.0 - 6.5 Singlet
Amino (-NH₂) 5.0 - 7.0 (variable) Broad Singlet
Cyclopropyl CH 1.5 - 2.0 Multiplet

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrimidine C-2 155 - 160
Pyrimidine C-4 160 - 165
Pyrimidine C-6 170 - 175
Pyrimidine C-5 100 - 110
Cyclopropyl CH 15 - 20

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For a compound like this compound (molar mass: 135.17 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 135. In soft ionization techniques like Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography (LC-MS), the protonated molecule [M+H]⁺ is typically observed, which would appear at m/z 136.

The fragmentation of this compound in the mass spectrometer can provide valuable structural confirmation. A primary fragmentation pathway for amines involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, fragmentation may also involve the cyclopropyl ring, such as the loss of ethylene (B1197577) (C₂H₄, 28 Da), which is a characteristic fragmentation for cyclopropyl derivatives.

Predicted Mass Spectrometry Fragments for this compound

Ion Predicted m/z Proposed Identity/Loss
[M+H]⁺ 136 Protonated Molecule
M⁺ 135 Molecular Ion
[M-H]⁺ 134 Loss of a hydrogen radical
[M-C₂H₄]⁺ 107 Loss of ethylene from cyclopropyl ring
[C₅H₅N₃]⁺ 107 Ion from ethylene loss

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing information about the presence of specific functional groups. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its amine, pyrimidine, and cyclopropyl moieties.

The primary amine group is expected to show two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The C-H bonds of the pyrimidine ring and the cyclopropyl group will have characteristic stretching vibrations as well. The pyrimidine ring itself will produce a series of complex C=C and C=N stretching vibrations in the fingerprint region (1400-1650 cm⁻¹). researchgate.net

Predicted Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Primary Amine N-H Bend (Scissoring) 1590 - 1650
Aromatic/Pyrimidine C-H Stretch 3000 - 3100
Cyclopropyl C-H Stretch ~3080
Pyrimidine Ring C=N and C=C Stretch 1400 - 1650

Chromatographic Separation Techniques

Chromatography is fundamental for the separation, identification, and purification of this compound from reaction mixtures and for its quantification in analytical samples.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like aminopyrimidines. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure good peak shape for the basic amine, would be suitable. nih.gov Detection is commonly achieved using a UV detector, as the pyrimidine ring possesses a strong chromophore.

Typical RP-HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds. This can lead to issues such as peak tailing and irreversible adsorption onto the GC column.

To overcome these challenges, derivatization is typically required before GC analysis. jfda-online.com This chemical modification process converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. Common derivatization methods include:

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide derivative. nih.gov

The resulting derivative is more amenable to GC separation and can be detected with high sensitivity, often using a mass spectrometer (GC-MS), which provides both quantitative data and mass spectral information for definitive identification. mdpi.com

Typical GC Conditions for a Derivatized Amine

Parameter Condition
Column Capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Carrier Gas Helium or Hydrogen

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Methodologies for Derivatization in Analytical Studies

Derivatization is a chemical modification process employed to convert an analyte into a form that is more suitable for analysis by a specific technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com For primary amines like this compound, this process can improve volatility, thermal stability, and chromatographic separation, while also enhancing detector response. jfda-online.comlibretexts.org

The primary amine group in this compound is a key target for derivatization. A variety of reagents can react with this functional group to introduce moieties that improve analytical performance. The choice of reagent depends on the analytical technique and the desired outcome. gcms.cz

For GC-MS analysis, silylation is a common derivatization strategy. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group. gcms.czsigmaaldrich.com This transformation reduces the compound's polarity and hydrogen-bonding capacity, thereby increasing its volatility and improving peak shape during chromatographic analysis. gcms.cz Acylation and alkylation are other prevalent methods. Acylation reagents, including acid anhydrides like pentafluoropropionic anhydride, and alkylation reagents, such as pentafluorobenzyl bromide (PFB-Br), introduce fluorinated groups that significantly enhance the sensitivity of electron capture detection (ECD). jfda-online.comlibretexts.org

For LC-MS, derivatization aims to improve ionization efficiency and chromatographic retention. nih.gov Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) react with primary amines to form stable, highly fluorescent derivatives, which are readily detectable. thermoscientific.fr Dansyl chloride is another reagent that offers stable derivatives suitable for both fluorescence and UV detection. nih.gov

Derivatization Method Reagent Class Example Reagent Analytical Technique Enhancement
Silylation Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS Increased volatility, improved thermal stability
Acylation Acid Anhydrides Pentafluoropropionic anhydride (PFPA) GC-MS Enhanced ECD response, improved volatility
Alkylation Alkylating Agents Pentafluorobenzyl bromide (PFB-Br) GC-MS Enhanced ECD response
Fluorescent Tagging Chloroformates 9-fluorenylmethyl chloroformate (FMOC-Cl) LC-MS Fluorescence detection, improved retention
Fluorescent Tagging Aldehydes o-phthalaldehyde (OPA) LC-MS Fluorescence detection
UV/Fluorescent Tagging Sulfonyl Chlorides Dansyl chloride LC-MS UV and fluorescence detection, stable derivatives

For accurate quantification, the derivatization reaction must proceed to completion, meaning the analyte is quantitatively converted to its derivative. Incomplete reactions can lead to underestimation of the analyte concentration. Achieving quantitative conversion requires careful optimization of reaction conditions, including reagent concentration, pH, temperature, and reaction time.

For instance, the reaction of primary amines with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is reported to allow for quantitative conversion under mild conditions, yielding stable derivatives with minimal side products. Similarly, the use of fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) for primary amines can be optimized to ensure reproducible and quantitative analysis by modifying solvent systems or adding complexation agents to stabilize the fluorescent product. nih.gov The Schotten-Baumann reaction, often used for derivatizing amines with alkyl chloroformates, can also be optimized for quantitative analysis in aqueous solutions. researchgate.net The stability of the resulting derivative is also crucial for reliable quantification, and reagents like dansyl chloride are often chosen for the stability of the di- and polyamine derivatives they form. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound like this compound.

While a specific crystal structure for this compound was not found in the search results, crystallographic studies of related substituted pyrimidine derivatives provide valuable insights. For example, studies on 2-aminopyrimidine (B69317) have shown how substituents can influence the geometry of the pyrimidine ring and how intermolecular hydrogen bonding occurs. scispace.com In other complex molecules containing cyclopropyl and pyrimidine moieties, X-ray crystallography has been used to confirm their synthesis and determine their conformation and packing in the solid state. acs.orgresearchgate.net The general procedure involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic structure can be deduced. nih.govwikipedia.org This technique would be the definitive method to establish the solid-state conformation of the cyclopropyl group relative to the pyrimidine ring and the specific hydrogen-bonding networks formed by the amine group.

Compound Name
This compound
N,O-bis(trimethylsilyl)trifluoroacetamide
Pentafluoropropionic anhydride
Pentafluorobenzyl bromide
9-fluorenylmethyl chloroformate
o-phthalaldehyde
Dansyl chloride
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester
naphthalene-2,3-dicarboxaldehyde
2-aminopyrimidine

Future Research Directions and Therapeutic Implications

Development of Targeted Therapies Based on 6-Cyclopropylpyrimidin-4-amine Scaffolds

The aminopyrimidine motif is a well-established pharmacophore for kinase inhibitors, acting as a bioisostere for the adenine (B156593) ring of ATP and forming crucial hydrogen bonds within the kinase hinge region. nih.govjrasb.com The incorporation of a cyclopropyl (B3062369) group at the 6-position can enhance binding affinity and selectivity. Future work will continue to leverage this scaffold to design highly selective inhibitors for various protein kinases implicated in cancer and other diseases.

Research is focused on modifying the this compound core to create derivatives that target specific kinases with high potency. For instance, derivatives of this scaffold are being investigated as inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase delta (PI3Kδ). nih.gov The development of dual-target kinase inhibitors from this scaffold is also a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov

Target KinaseTherapeutic AreaRationale for Targeting with Pyrimidine (B1678525) ScaffoldKey Research Focus
EGFR (Epidermal Growth Factor Receptor)Cancer (e.g., Lung, Breast)Aminopyrimidine core mimics ATP, enabling competitive inhibition at the active site. gsconlinepress.comDeveloping inhibitors against resistance mutations (e.g., T790M).
PIM Kinases (PIM-1, -2, -3)Cancer (e.g., Leukemia, Prostate)The scaffold fits into the ATP-binding pocket of these serine/threonine kinases. nih.govAchieving isoform selectivity to minimize off-target effects.
LSD1 (Lysine-Specific Demethylase 1)Cancer (e.g., Small Cell Lung Carcinoma)Cyclopropylamine (B47189) moiety acts as a mechanism-based inactivator of the FAD cofactor. nih.govnih.govDesigning irreversible inhibitors with high specificity.
NLRP3 InflammasomeInflammatory DiseasesScaffold serves as a basis for inhibitors that block inflammasome assembly and activation. nih.govsemanticscholar.orgImproving brain penetrability for neuroinflammatory disorders.

Exploration of Novel Biological Targets for Pyrimidine-Cyclopropyl Derivatives

Beyond traditional kinase inhibition, the unique chemical properties of pyrimidine-cyclopropyl derivatives make them suitable for targeting other classes of proteins. Emerging research is uncovering their potential to modulate novel biological targets, opening up new therapeutic possibilities.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier overexpressed in various cancers. The cyclopropylamine moiety is a key feature in a class of mechanism-based LSD1 inhibitors that covalently modify the enzyme's FAD cofactor. nih.gov Recent studies have reported the design and synthesis of cyclopropylamine-containing cyanopyrimidine derivatives as potent LSD1 inhibitors with significant anticancer activity. nih.gov Some of these compounds exhibited IC50 values in the low micromolar range against LSD1. nih.gov

PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are oncogenic proteins involved in cell survival and proliferation. nih.gov The pyrimidine scaffold is being actively explored for the development of potent pan-PIM or isoform-selective inhibitors. nih.govekb.egpatsnap.comresearchgate.net

NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a wide range of inflammatory diseases. nih.govsemanticscholar.org Small molecule inhibitors based on various heterocyclic scaffolds are being developed to directly target and inhibit NLRP3 activation, representing a novel, non-kinase target class for pyrimidine derivatives. researchgate.net

Combination Therapies Involving this compound Analogs

To combat the complexity of diseases like cancer, which often involve multiple signaling pathways and mechanisms of resistance, combination therapy is a critical strategy. Future research will increasingly focus on evaluating this compound analogs as components of combination regimens.

The rationale for combination therapy includes achieving synergistic effects, reducing the required dose of individual agents, and overcoming drug resistance. frontiersin.org For example, a kinase inhibitor derived from the pyrimidine scaffold could be combined with standard-of-care chemotherapy, such as nucleoside analogs like gemcitabine. aacrjournals.org Studies have shown that co-inhibition of different kinases, such as Fyn and SGK1, by pyrazolo[3,4-d]pyrimidine inhibitors can produce synergistic anticancer effects in glioblastoma cell lines. nih.govacs.org Similarly, combining inhibitors of the pyrimidine metabolic pathway with targeted agents like BRAF inhibitors has shown potential in melanoma cells. frontiersin.org The potential for combining selective COX-2 inhibitors based on a pyrimidine structure with other anticancer drugs is also being explored to enhance therapeutic outcomes and reduce chemoresistance. mdpi.com

Advances in Synthetic Accessibility and Scalability

The translation of a promising compound from the laboratory to clinical use depends heavily on the ability to produce it efficiently, cost-effectively, and on a large scale. While the synthesis of simple pyrimidine derivatives is often straightforward, the incorporation of specific moieties like the cyclopropylamine group can present challenges. nih.govnih.gov

Computational Design of Next-Generation Analogues

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery. nih.gov These methods are being extensively applied to the design of next-generation analogues based on the this compound scaffold to enhance their potency, selectivity, and pharmacokinetic profiles.

Techniques such as molecular docking are used to predict how novel derivatives will bind to their target proteins, guiding the rational design of modifications to improve affinity and selectivity. nih.govekb.eg Quantitative Structure-Activity Relationship (QSAR) models help to correlate chemical structures with biological activity, allowing for the prediction of the potency of new designs. nih.govmdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage identification of compounds with favorable drug-like properties, such as good oral bioavailability and low potential for toxicity, thereby reducing late-stage attrition. nih.gov For example, computational studies on cyclopropylamine-containing cyanopyrimidines predicted high GI absorption and no permeability issues with the blood-brain barrier. nih.gov

Computational MethodApplication in Designing Pyrimidine AnaloguesExample Finding/Prediction
Molecular DockingPredicts binding modes and affinities in the target's active site. ekb.egIdentified key hydrogen bond interactions between a pyrimidine derivative and the ATP binding site of CDK2. ekb.eg
QSAR (Quantitative Structure-Activity Relationship)Develops models to predict the biological activity of novel compounds based on their chemical structure. nih.govPredicted the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, guiding the synthesis of more potent molecules. nih.gov
ADMET PredictionAssesses drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity. nih.govFor a series of cyclopropylamine pyrimidines, predicted high GI absorption, no BBB permeability, and low toxicity risks. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of the ligand-protein complex over time to assess binding stability. nih.govConfirmed stable binding of a lead compound within the active site of the LSD1 enzyme. nih.gov

Nanotechnology Applications for Delivery and Efficacy Enhancement

Many potent pyrimidine-based inhibitors suffer from poor aqueous solubility, which limits their clinical application. nih.gov Nanotechnology offers a promising solution to overcome these pharmacokinetic challenges by encapsulating the active compounds in various nanocarriers. youtube.com

Researchers are exploring several nanoparticle-based drug delivery systems to improve the solubility, stability, and targeted delivery of pyrimidine derivatives. nih.gov

Halloysite Nanotubes (HNTs): These natural clay-based nanotubes have been used as carriers for pyrazolo[3,4-d]pyrimidine molecules to overcome low water solubility and have shown potential in treating prostate and bladder cancer cells. nih.gov

Liposomes: These are small vesicles with a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Liposomal formulations of a pyrimido[5,4-d]pyrimidine (B1612823) compound demonstrated excellent encapsulation efficiency, sustained release, and potent anticancer activity with reduced toxicity to normal cells. mdpi.com

Low-Density Lipoprotein (LDL) Nanoparticles: These systems are being investigated to actively target cancer cells, which often overexpress LDL receptors. Encapsulating pyrimidine-based agents within these nanoparticles can enhance cellular uptake and cytotoxic activity. nih.gov

These nanotechnology approaches not only improve the drug's physical properties but can also be engineered for targeted delivery to tumor tissues, maximizing therapeutic efficacy while minimizing systemic side effects. youtube.comacs.org

Q & A

Q. Optimization Strategies :

  • Catalytic Systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction rates.
  • Yield Improvement : Stepwise temperature control (e.g., 50°C for initiation, 100°C for completion) reduces side products.

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Coupling ReactionNH₃, Pd(PPh₃)₄, DMF, 80°C45–60
Chloropyrimidine AminationNH₃ (aq.), EtOH, reflux30–50

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:
Purification requires a combination of techniques:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline products.
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:4) for better separation .
  • NMR Validation : Confirm purity via 1H^{1}\text{H} NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and 13C^{13}\text{C} NMR (cyclopropyl carbons at δ 8–12 ppm) .

Q. Critical Considerations :

  • pH Adjustment : Neutralize residual ammonia with dilute HCl before extraction.
  • TLC Monitoring : Use Rf values (0.3–0.5 in ethyl acetate/hexane) to track fractions .

Advanced: How can X-ray crystallography and spectroscopic methods be integrated to resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., cyclopropane ring geometry) with data collected at 273 K .
  • Complementary Spectroscopy : Cross-validate using 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR (e.g., amine N–H stretch at 3300–3500 cm⁻¹) .

Q. Table 2: Structural Data for Pyrimidine Derivatives

ParameterObserved Value (X-ray)NMR Correlation
C–N Bond Length1.34 Å13C^{13}\text{C} δ 160 ppm
Cyclopropane Ring Angle60.5°1H^{1}\text{H} δ 1.2–1.5 ppm

Advanced: What computational approaches predict the bioactivity of this compound?

Methodological Answer:

  • 3D-QSAR Modeling : Use ligand-based models to correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with antileukemic activity .
  • Molecular Docking : Simulate binding to targets like kinase enzymes (PDB: 2SRC) using AutoDock Vina .

Q. Key Parameters :

  • Lipophilicity (LogP) : Optimal range 2.5–3.5 for membrane permeability.
  • Electrostatic Potential Maps : Identify nucleophilic regions for target interaction.

Methodological: How should researchers address discrepancies in biological activity data?

Methodological Answer:

  • Replicate Studies : Conduct triplicate assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based tests) .
  • Analytical Cross-Checks : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity post-assay .
  • Meta-Analysis : Compare datasets across literature (e.g., antileukemic IC₅₀ values) to identify outliers .

Safety: What are critical safety considerations for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Adopt PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Table 3: Safety Profile

Hazard StatementPrecautionary MeasureReference
H302 (Harmful if swallowed)Avoid eating/drinking in lab
H312 (Skin contact)Wear nitrile gloves

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Reactant of Route 1
Reactant of Route 1
6-Cyclopropylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.